

Application Notes and Protocols for Nurr1 Agonist 9 in Cell Culture

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Compound of Interest		
Compound Name:	Nurr1 agonist 9	
Cat. No.:	B15544730	Get Quote

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Introduction

Nurr1 (Nuclear receptor related 1 protein, NR4A2) is a ligand-activated transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its dysregulation has been implicated in the pathology of neurodegenerative diseases such as Parkinson's disease. As a key therapeutic target, small molecule agonists of Nurr1 are of significant interest. Nurr1 agonist 9 (also known as Compound 36) is a potent agonist with an EC50 of 0.090 μ M and a Kd of 0.17 μ M. It is capable of activating both the Nurr1 homodimer and the Nurr1-RXR heterodimer and has been shown to be permeable across the human brain endothelial cell barrier. This document provides detailed protocols for the dissolution and application of Nurr1 agonist 9 in cell culture experiments.

Data Presentation



Property	Value	Reference
Synonyms	Compound 36	[1]
EC50 (Nurr1)	0.090 μΜ	[1]
Kd	0.17 μΜ	[1]
EC50 (NurRE, homodimer)	0.094 μΜ	[1]
EC50 (DR5, heterodimer)	0.165 μΜ	[1]
Storage (lyophilized powder)	Room temperature (may vary)	[1]
Storage (stock solution)	-20°C (1 month) or -80°C (6 months)	[2]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	[1][3]

Experimental Protocols Reconstitution of Nurr1 Agonist 9 Stock Solution

Objective: To prepare a concentrated stock solution of **Nurr1 agonist 9** for use in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution due to its ability to dissolve a wide range of small molecules and its compatibility with most cell culture systems at low final concentrations.

Materials:

- Nurr1 agonist 9 (lyophilized powder)
- Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- · Pipettes and sterile, filtered pipette tips

Procedure:



- Determine the required concentration: For a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the Nurr1 agonist 9. The molecular weight of the compound is required for this calculation.
- Equilibrate reagents: Allow the vial of lyophilized **Nurr1 agonist 9** and the DMSO to equilibrate to room temperature before opening to prevent condensation.
- Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the
 Nurr1 agonist 9 powder.
- Dissolution: Vortex the vial for 10-20 seconds to ensure the powder is completely dissolved.
 If necessary, gently warm the vial in a 37°C water bath for approximately 5 minutes and vortex again to aid dissolution.[1]
- Aliquoting: Once fully dissolved, aliquot the concentrated stock solution into smaller, singleuse volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Application of Nurr1 Agonist 9 to Cell Cultures

Objective: To treat cultured cells with **Nurr1 agonist 9** at a desired final concentration.

Materials:

- Concentrated stock solution of Nurr1 agonist 9 (e.g., 10 mM in DMSO)
- Complete cell culture medium appropriate for the cell line being used
- Cultured cells (e.g., HEK293T, dopaminergic neuronal cells)
- Sterile, filtered pipette tips
- 0.22 μm syringe filter

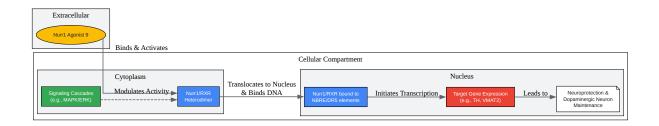
Procedure:



- Thaw stock solution: Thaw a single aliquot of the concentrated Nurr1 agonist 9 stock solution at room temperature.
- Prepare working solution: It is recommended to prepare a fresh working solution for each experiment. Dilute the concentrated stock solution directly into the complete cell culture medium to the final desired working concentration. For example, to achieve a 10 μM final concentration from a 10 mM stock, a 1:1000 dilution is required (e.g., add 1 μL of 10 mM stock to 999 μL of medium).
- Solvent Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the cells treated with **Nurr1 agonist 9**, to account for any effects of the solvent on the cells.
- Filter Sterilization: Filter the final working solution (containing **Nurr1 agonist 9** and medium) through a 0.22 μm syringe filter to ensure sterility before adding it to the cells.
- Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing Nurr1 agonist 9 or the vehicle control.
- Incubation: Return the cells to the incubator and proceed with the experimental timeline.
 Small molecules in diluted medium are more susceptible to degradation, so it is advisable to prepare fresh solutions for each medium change.

Mandatory Visualizations Nurr1 Signaling Pathway



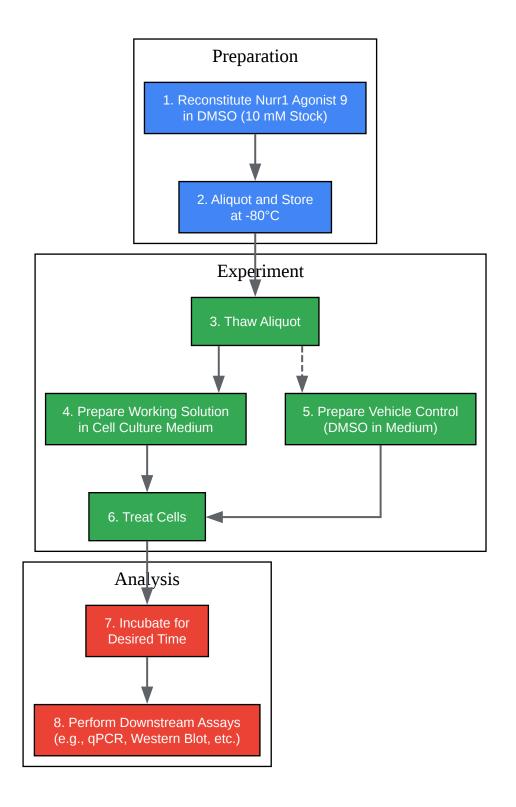


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Caption: Nurr1 Signaling Pathway Activation by Nurr1 Agonist 9.

Experimental Workflow for Cell Treatment





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Caption: Workflow for Preparing and Using Nurr1 Agonist 9 in Cell Culture.



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